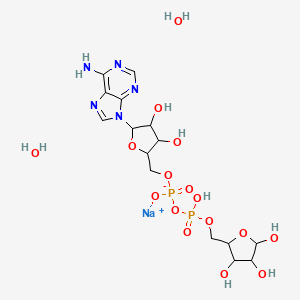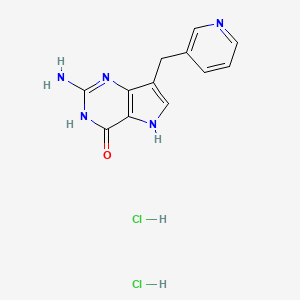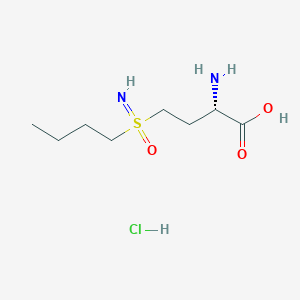
Aminooxyacetate (hemihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxyacetate (hemihydrochloride), also known as carboxymethoxylamine hemihydrochloride, is a chemical compound with significant applications in scientific research. It is primarily known for its role as an inhibitor of the malate-aspartate shuttle and gamma-aminobutyric acid transaminase (GABA-T). This compound has been extensively studied for its effects on cellular metabolism and neurotransmitter regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminooxyacetate (hemihydrochloride) can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with glyoxylic acid, followed by the addition of hydrochloric acid to form the hemihydrochloride salt. The reaction typically proceeds under mild conditions, with the hydroxylamine reacting with the aldehyde group of glyoxylic acid to form the oxime, which is then converted to the aminooxy compound .
Industrial Production Methods
Industrial production of aminooxyacetate (hemihydrochloride) often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is usually purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Aminooxyacetate (hemihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it to amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve halogenated compounds or other electrophiles under basic or neutral conditions.
Major Products
The major products of these reactions include oxime derivatives, amino alcohols, and substituted aminooxy compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Aminooxyacetate (hemihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is employed to study metabolic pathways, especially those involving the malate-aspartate shuttle and GABA metabolism.
Medicine: Research into its potential therapeutic applications includes studies on its effects on neurotransmitter levels and its potential use in treating neurological disorders.
Industry: It is used in the production of various chemicals and pharmaceuticals, leveraging its reactivity and inhibitory properties
Mechanism of Action
Aminooxyacetate (hemihydrochloride) exerts its effects primarily by inhibiting the malate-aspartate shuttle and GABA transaminase. By inhibiting these pathways, it affects the exchange of reducing equivalents between the cytosol and mitochondrial matrix, altering cellular energy metabolism. This inhibition leads to changes in the levels of NADH and other metabolites, impacting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: Shares similar reactivity but lacks the specific inhibitory effects on metabolic pathways.
Aminoxyacetic acid: Similar structure but different salt form, affecting its solubility and reactivity.
Carboxymethoxylamine: Another related compound with similar inhibitory properties
Uniqueness
Aminooxyacetate (hemihydrochloride) is unique due to its dual inhibitory action on both the malate-aspartate shuttle and GABA transaminase. This dual action makes it particularly valuable in studies of cellular metabolism and neurotransmitter regulation, offering insights that other similar compounds may not provide .
Properties
Molecular Formula |
C3H10ClNO3 |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
2-aminooxyacetic acid;methane;hydrochloride |
InChI |
InChI=1S/C2H5NO3.CH4.ClH/c3-6-1-2(4)5;;/h1,3H2,(H,4,5);1H4;1H |
InChI Key |
OBFQDDLMVSELFJ-UHFFFAOYSA-N |
Canonical SMILES |
C.C(C(=O)O)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



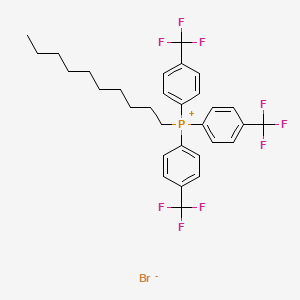
![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B10824247.png)
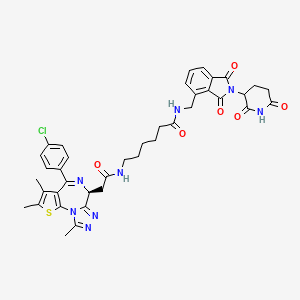
![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)
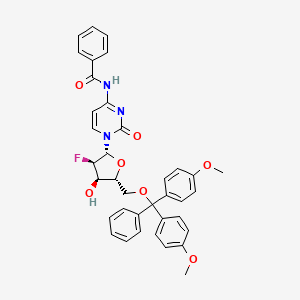
![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10824287.png)

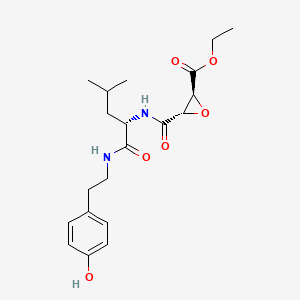

![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B10824310.png)
